5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester
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Overview
Description
“5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-43-5 . It is a highly valuable building block in organic synthesis . The IUPAC name for this compound is 2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular weight of this compound is 332.98 . The InChI code for this compound is 1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . The country of origin is CN .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used as a reagent in the Suzuki–Miyaura (SM) coupling . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a similar compound, has been used to prepare sulfinamide derivatives . This involves reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of Transmetalation Mechanisms
The compound can be used in the study of transmetalation mechanisms . Transmetalation is a key step in many metal-catalyzed cross coupling reactions, including the Suzuki–Miyaura coupling .
Preparation of Homoleptic Diarylmercurials
Another similar compound, 5-Fluoro-2-methylphenylboronic acid, has been used in the preparation of homoleptic diarylmercurials . This involves a monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .
Facilitation of New Bond Creation
Boronic esters, such as 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester, facilitate the creation of new bonds . Their stability and ease of purification make them useful tools in synthesis .
Environmental Benignity
The compound, like other organoboron reagents, is generally environmentally benign . This makes it a good choice for reactions where environmental impact is a consideration .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . In the transmetalation step, the compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, which can be used in different areas of chemistry and pharmacology .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could impact its efficacy and stability. Additionally, the compound’s storage temperature can also affect its stability .
Safety and Hazards
Future Directions
The future directions of research on pinacol boronic esters, including “5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester”, could involve the development of more efficient and diverse protocols for their protodeboronation . Additionally, the development of new borane reagents for Suzuki–Miyaura coupling could be another area of future research .
properties
IUPAC Name |
2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHQRXJQGYGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester |
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